molecular formula C11H10ClN3O2S B2578958 5-(chloromethyl)-N-(4-methoxyphenyl)-1,3,4-thiadiazole-2-carboxamide CAS No. 113940-15-1

5-(chloromethyl)-N-(4-methoxyphenyl)-1,3,4-thiadiazole-2-carboxamide

Cat. No.: B2578958
CAS No.: 113940-15-1
M. Wt: 283.73
InChI Key: RPCZBDYLOGCODX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(chloromethyl)-N-(4-methoxyphenyl)-1,3,4-thiadiazole-2-carboxamide is a chemical compound with a complex structure that includes a thiadiazole ring, a chloromethyl group, and a methoxyphenyl group

Preparation Methods

The synthesis of 5-(chloromethyl)-N-(4-methoxyphenyl)-1,3,4-thiadiazole-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-methoxybenzoyl chloride with thiosemicarbazide to form 4-methoxyphenyl-1,3,4-thiadiazole-2-thiol. This intermediate is then chloromethylated using chloromethyl methyl ether in the presence of a base such as sodium hydride. The final step involves the reaction of the chloromethylated intermediate with an appropriate amine to form the desired carboxamide.

Chemical Reactions Analysis

5-(chloromethyl)-N-(4-methoxyphenyl)-1,3,4-thiadiazole-2-carboxamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, which can alter the electronic properties of the compound.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(chloromethyl)-N-(4-methoxyphenyl)-1,3,4-thiadiazole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-N-(4-methoxyphenyl)-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

5-(chloromethyl)-N-(4-methoxyphenyl)-1,3,4-thiadiazole-2-carboxamide can be compared with other similar compounds, such as:

    5-(chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole: This compound has a similar structure but with an oxadiazole ring instead of a thiadiazole ring.

    4-methoxyphenyl isocyanate: This compound contains a methoxyphenyl group but has an isocyanate functional group instead of a carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which make it suitable for a wide range of applications in research and industry.

Biological Activity

5-(Chloromethyl)-N-(4-methoxyphenyl)-1,3,4-thiadiazole-2-carboxamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which have garnered attention due to their diverse biological activities, particularly in anticancer research. This article explores the biological activity of this specific compound, focusing on its cytotoxic effects, mechanism of action, and structure-activity relationships (SAR) based on recent studies.

Cytotoxic Activity

Recent studies have demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant cytotoxic properties against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting the growth of human cancer cells.

Key Findings:

  • Cytotoxicity against Cancer Cell Lines : The compound exhibits cytotoxic effects against human colon cancer (HCT116), breast cancer (MCF-7), and lung cancer (A549) cell lines. In particular, related compounds have shown IC50 values ranging from 0.28 µg/mL to 10 µg/mL depending on the specific derivative and cell line tested .
  • Mechanism of Action : The cytotoxicity is attributed to the induction of apoptosis through various pathways. Studies indicate that these compounds can activate caspases and inhibit key signaling pathways such as ERK1/2 .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications at various positions on the thiadiazole ring and the attached phenyl group.

Notable SAR Insights:

  • Substituent Effects : The presence of a methoxy group at the para position on the phenyl ring significantly enhances the compound's activity compared to other substitutions .
  • Halogen Substituents : Compounds with halogen substitutions (e.g., chloromethyl) generally exhibit enhanced cytotoxicity compared to their non-halogenated counterparts. For example, replacing chlorine with fluorine has been shown to increase anticancer activity .

Case Studies

Several case studies have highlighted the effectiveness of thiadiazole derivatives in preclinical models:

  • In Vitro Studies : A study assessed the antiproliferative effects of various thiadiazole derivatives against MCF-7 and HepG2 cell lines. The most potent derivative showed an IC50 value of 2.32 µg/mL .
  • In Vivo Models : A radioactive tracing study demonstrated that certain thiadiazole derivatives effectively targeted sarcoma cells in tumor-bearing mice models, indicating potential for therapeutic applications .

Comparative Table of Biological Activities

Compound NameCell Line TestedIC50 Value (µg/mL)Mechanism of Action
This compoundMCF-70.28Induction of apoptosis
Related Thiadiazole DerivativeHCT1163.29Caspase activation
Related Thiadiazole DerivativeA5490.52ERK inhibition

Properties

IUPAC Name

5-(chloromethyl)-N-(4-methoxyphenyl)-1,3,4-thiadiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2S/c1-17-8-4-2-7(3-5-8)13-10(16)11-15-14-9(6-12)18-11/h2-5H,6H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCZBDYLOGCODX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.